4-(tert-butyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
4-tert-butyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by the presence of a fluorophenyl group, a triazolothiazole ring, and a benzamide moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Triazolothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced into the phenyl ring.
Attachment of the Benzamide Moiety: This is usually done through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the triazolothiazole ring or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl ring or the triazolothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium azide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
4-tert-butyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Biological Research: This compound can be used as a probe to study various biological pathways and molecular targets.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide involves its interaction with specific molecular targets. The triazolothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-{2-[2-(2-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
- 4-tert-butyl-N-{2-[2-(2-bromophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
Uniqueness
4-tert-butyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23FN4OS |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H23FN4OS/c1-23(2,3)16-10-8-15(9-11-16)21(29)25-13-12-17-14-30-22-26-20(27-28(17)22)18-6-4-5-7-19(18)24/h4-11,14H,12-13H2,1-3H3,(H,25,29) |
InChI Key |
UNYXJIWJAMTVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Origin of Product |
United States |
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